methyl (2R)-2-bromo-3,3,3-trifluoropropanoate
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Overview
Description
Methyl (2R)-2-bromo-3,3,3-trifluoropropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and three fluorine atoms attached to a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2-bromo-3,3,3-trifluoropropanoate typically involves the esterification of (2R)-2-bromo-3,3,3-trifluoropropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve a more sustainable and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-2-bromo-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of (2R)-2-bromo-3,3,3-trifluoropropanol.
Hydrolysis: Formation of (2R)-2-bromo-3,3,3-trifluoropropanoic acid.
Scientific Research Applications
Methyl (2R)-2-bromo-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of methyl (2R)-2-bromo-3,3,3-trifluoropropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the ester group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or reduction .
Comparison with Similar Compounds
Methyl 2-bromo-3,3,3-trifluoropropanoate: Lacks the stereochemistry of the (2R)-isomer.
Ethyl (2R)-2-bromo-3,3,3-trifluoropropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (2S)-2-bromo-3,3,3-trifluoropropanoate: The enantiomer of the (2R)-isomer.
Uniqueness: Methyl (2R)-2-bromo-3,3,3-trifluoropropanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of the trifluoromethyl group also imparts distinct electronic and steric properties that can be advantageous in various applications .
Properties
Molecular Formula |
C4H4BrF3O2 |
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Molecular Weight |
220.97 g/mol |
IUPAC Name |
methyl (2R)-2-bromo-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C4H4BrF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3/t2-/m1/s1 |
InChI Key |
BFNLYVZMYOKODI-UWTATZPHSA-N |
Isomeric SMILES |
COC(=O)[C@H](C(F)(F)F)Br |
Canonical SMILES |
COC(=O)C(C(F)(F)F)Br |
Origin of Product |
United States |
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